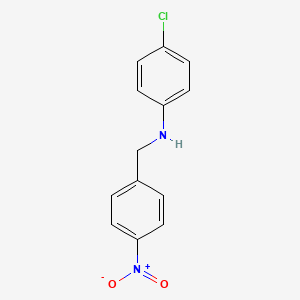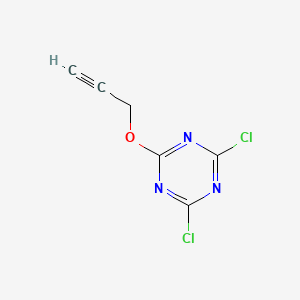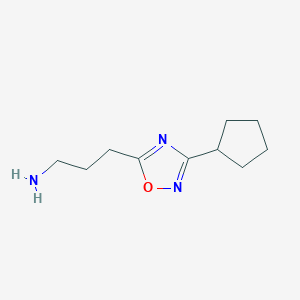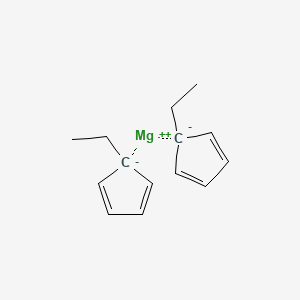![molecular formula C9H12N2O3 B11726207 N-hydroxy-3-[5-(hydroxymethyl)pyridin-2-yl]propanamide](/img/structure/B11726207.png)
N-hydroxy-3-[5-(hydroxymethyl)pyridin-2-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-3-[5-(hydroxymethyl)pyridin-2-yl]propanamide is a compound that belongs to the class of N-hydroxy amides. This compound features a pyridine ring substituted with a hydroxymethyl group and an N-hydroxy propanamide moiety. The presence of both hydroxyl and amide functionalities makes it an interesting molecule for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-3-[5-(hydroxymethyl)pyridin-2-yl]propanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-(hydroxymethyl)pyridine with an appropriate acylating agent under mild conditions. The reaction typically proceeds via the formation of an intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-hydroxy-3-[5-(hydroxymethyl)pyridin-2-yl]propanamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or halides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-hydroxy-3-[5-(hydroxymethyl)pyridin-2-yl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of N-hydroxy-3-[5-(hydroxymethyl)pyridin-2-yl]propanamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and other proteins. This compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide
- N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide
- N-(4-Hydroxymethyl-pyridin-3-yl)-2,2-dimethyl-propionamide
Uniqueness
N-hydroxy-3-[5-(hydroxymethyl)pyridin-2-yl]propanamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both hydroxyl and amide functionalities.
Propiedades
Fórmula molecular |
C9H12N2O3 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
N-hydroxy-3-[5-(hydroxymethyl)pyridin-2-yl]propanamide |
InChI |
InChI=1S/C9H12N2O3/c12-6-7-1-2-8(10-5-7)3-4-9(13)11-14/h1-2,5,12,14H,3-4,6H2,(H,11,13) |
Clave InChI |
OVSBBXUZUPWOSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1CO)CCC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(5-bromo-2-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B11726127.png)
![3-[(3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11726138.png)





![2-[(2,4-Dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11726174.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-3-(methoxyimino)propanenitrile](/img/structure/B11726185.png)


![3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11726204.png)
